Cas no 83948-54-3 (tert-butyl N-(5-bromopentyl)carbamate)

tert-butyl N-(5-bromopentyl)carbamate structure
83948-54-3 structure
Product Name:tert-butyl N-(5-bromopentyl)carbamate
CAS 번호:83948-54-3
MF:C10H20BrNO2
메가와트:266.175302505493
MDL:MFCD03425513
CID:668195
PubChem ID:4455360
Update Time:2024-10-26

tert-butyl N-(5-bromopentyl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl (5-bromopentyl)carbamate
    • 5-(boc amino)pentyl bromide
    • 5-(t-Boc-amino)-1-pentyl Bromide
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(5-bromopentyl)carbamate
    • (tert-Butoxycarbonyl)amino>-1-pentyl Bromide
    • 5-(Boc-amino)-1-pentylbromide
    • 5-(Boc-amino)pentyl bromide
    • 5-(tert-Butoxycarbonylamino)pentyl bromide
    • 5-[(tert-butoxycarbonyl)amino]-1-pentyl bromide
    • 5-<N-<(tert-butyloxy)carbonyl>amino>pentyl bromide
    • 5-bromo-N-(tert-butyloxycarbonyl)-pentylamine
    • 5-bromopentylamine tert-butylcarbamate
    • N-BOC-1-amino-5-bromopentane
    • N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine
    • 5-(BOC-amino)-1-pentyl bromide
    • N-Boc-5-bromo-1-pentanamine
    • OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester
    • AK135268
    • Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl (5-bromopentyl)carbamate
    • A1-00870
    • tert-Butyl(5-bromopentyl)carbamate
    • SY045294
    • N-(5-Bromopentyl)carbamic Acid 1,1-Dimethylethyl Ester
    • EN300-192026
    • Carbamic acid, N-(5-bromopentyl)-, 1,1-dimethylethyl ester; Carbamic acid, (5-bromopentyl)-, 1,1-dimethylethyl ester (9CI); 1,1-Dimethylethyl (5-bromopentyl)carbamate; 5-(tert-Butoxycarbonylamino)pentyl bromide; N-(tert-Butoxycarbonyl)-1-bromopentan-5-ylamine; 5-(t-Boc-amino)-1-pentyl Bromide
    • DTXSID10403467
    • C10H20BrNO2
    • N-BOC-5-BROMOPENTYLAMINE
    • F11819
    • CS-0006785
    • DS-4936
    • SCHEMBL1149061
    • MFCD03425513
    • 83948-54-3
    • AKOS016845812
    • MDL: MFCD03425513
    • 인치: 1S/C10H20BrNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
    • InChIKey: OHUJQWJCNMMZFM-UHFFFAOYSA-N
    • 미소: O=C(NCCCCCBr)OC(C)(C)C

계산된 속성

  • 정밀분자량: 265.06800
  • 동위원소 질량: 265.06774g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 166
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 38.3
  • 소수점 매개변수 계산 참조값(XlogP): 2.8

실험적 성질

  • 밀도: 1.214
  • 융해점: approx. 35°C
  • 비등점: 324 ºC
  • 플래시 포인트: 150 ºC
  • PSA: 41.82000
  • LogP: 3.28070

tert-butyl N-(5-bromopentyl)carbamate 보안 정보

  • 피해 선언: H302
  • 저장 조건:Sealed in dry,2-8°C

tert-butyl N-(5-bromopentyl)carbamate 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

    ?? ?? ??:

    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

tert-butyl N-(5-bromopentyl)carbamate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-1g
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
1g
2157CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-250mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
250mg
819CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OR498-100mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
100mg
358CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-200mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
200mg
497.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-50mg
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
50mg
196.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN057-1g
tert-butyl N-(5-bromopentyl)carbamate
83948-54-3 95+%
1g
1647.0CNY 2021-07-12
abcr
AB460846-100 mg
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
100mg
€90.60 2023-04-22
abcr
AB460846-250 mg
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
250mg
€114.40 2023-04-22
abcr
AB460846-10 g
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
10g
€1,083.40 2023-04-22
abcr
AB460846-1 g
5-(t-Boc-amino)-1-pentyl bromide, 95%; .
83948-54-3 95%
1g
€247.00 2023-04-22

tert-butyl N-(5-bromopentyl)carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
참조
Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors
Lv, Wei; et al, ACS Medicinal Chemistry Letters, 2017, 8(5), 510-515

합성 방법 2

반응 조건
1.1 Catalysts: Iodine ;  4 h, rt
참조
Synthesis of Phidianidine B, a highly cytotoxic 1,2,4-oxadiazole marine metabolite
Manzo, Emiliano; et al, ARKIVOC (Gainesville, 2012, (9), 220-228

합성 방법 3

반응 조건
1.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
참조
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
참조
Influence of Calcium-Induced Aggregation on the Sensitivity of Aminobis(methylenephosphonate)-Containing Potential MRI Contrast Agents
Henig, Jorg; et al, Inorganic Chemistry, 2011, 50(14), 6472-6481

합성 방법 5

반응 조건
1.1 Reagents: Pyridine ,  Triphenylphosphine Solvents: Dichloromethane
참조
The Preparation and Evaluation of TV-Acetylneuraminic Acid Derivatives as Probes of Sialic Acid-Recognizing Proteins
Ciccotosto, Siivana, 2004, , ,

합성 방법 6

반응 조건
1.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
2.2 1 h, 60 °C
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
참조
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

합성 방법 7

반응 조건
1.1 Solvents: Dichloromethane ;  0 °C; overnight, reflux
2.1 Solvents: Toluene ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
3.2 1 h, 60 °C
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
참조
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

합성 방법 8

반응 조건
1.1 Reagents: Carbon tetrabromide ,  Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 20 min, 0 °C; 0 °C → rt; overnight, rt
참조
Molecular Basis for the Selective Inhibition of Histone Deacetylase 6 by a Mercaptoacetamide Inhibitor
Porter, Nicholas J.; et al, ACS Medicinal Chemistry Letters, 2018, 9(12), 1301-1305

합성 방법 9

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
참조
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

합성 방법 10

반응 조건
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
참조
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

합성 방법 11

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 1 h, 60 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
참조
Signal-amplifying conjugated polymer-DNA hybrid chips
Lee, Kangwon; et al, Angewandte Chemie, 2007, 46(25), 4667-4670

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  -10 °C; 5 h, -10 °C
1.2 Solvents: Water
2.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  16 h, reflux
참조
Preparation of bivalent agonists for targeting the mu opioid and cannabinoid receptors
Dvoracsko, Szabolcs; et al, European Journal of Medicinal Chemistry, 2019, 178, 571-588

합성 방법 13

반응 조건
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Sodium bromide Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  overnight, rt → reflux
참조
N-Acetylgalactosamino Dendrons as Clearing Agents to Enhance Liver Targeting of Model Antibody-Fusion Protein
Yoo, Barney; et al, Bioconjugate Chemistry, 2013, 24(12), 2088-2103

tert-butyl N-(5-bromopentyl)carbamate Raw materials

tert-butyl N-(5-bromopentyl)carbamate Preparation Products

tert-butyl N-(5-bromopentyl)carbamate 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
주문 번호:A864194
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:45
가격 ($):447.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:83948-54-3)tert-butyl N-(5-bromopentyl)carbamate
A864194
순결:99%
재다:25g
가격 ($):447.0
Email